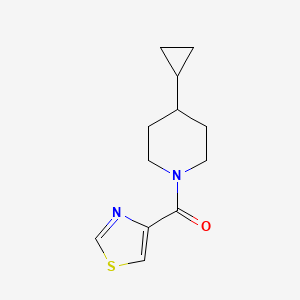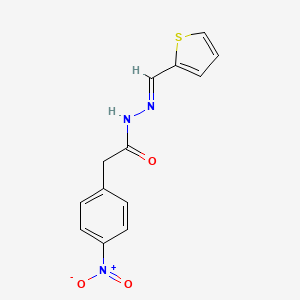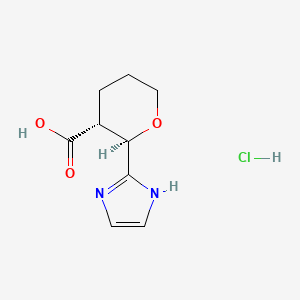![molecular formula C18H10Cl2FN5O2 B2492551 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919844-36-3](/img/structure/B2492551.png)
2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C18H10Cl2FN5O2 and its molecular weight is 418.21. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine nucleus in this compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its ability to inhibit specific kinases involved in cancer cell proliferation and survival. By targeting these kinases, the compound may disrupt signaling pathways critical for tumor growth .
Kinase Inhibition
The compound serves as a valuable starting material for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides. These derivatives have shown promise as kinase inhibitors, particularly in the context of protein kinase Cθ inhibition. Kinases play essential roles in cellular processes, and modulating their activity can have therapeutic implications .
Antimicrobial Activity
Pyrimidine derivatives, including our compound, have been explored for their antimicrobial properties. While the exact mechanism remains under investigation, their potential against various pathogens—such as bacteria, viruses, and fungi—makes them intriguing candidates for drug development. These derivatives could contribute to combating infectious diseases .
Anti-Tubercular Activity
In the realm of tuberculosis treatment, researchers have studied pyrimidine derivatives. Interestingly, 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide derivatives with specific halogen substitutions (meta- and ortho-) exhibited improved anti-tubercular activity compared to para-substituted derivatives. This finding underscores their potential in addressing this global health challenge .
Biological Targets
The pyrazolo[3,4-d]pyrimidine scaffold has been used in diverse biological targets. Researchers have explored its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to novel drug candidates, making this compound an exciting area of study for medicinal chemists .
Synthetic Chemistry Applications
Beyond its pharmacological significance, the compound’s synthetic derivatives have practical applications. For instance, its transformation into 2,4-dichloro-3,5-difluorobenzoic acid showcases its utility in synthetic pathways. Such transformations contribute to the development of new chemical entities and functional materials .
Propriétés
IUPAC Name |
2,4-dichloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-10-1-6-13(15(20)7-10)17(27)24-25-9-22-16-14(18(25)28)8-23-26(16)12-4-2-11(21)3-5-12/h1-9H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLAOBWNQESKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)


![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)




![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)


![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)